molecular formula C25H20N2O4S B12316279 Fmoc-L-Ala(Bth)-OH

Fmoc-L-Ala(Bth)-OH

Cat. No.: B12316279
M. Wt: 444.5 g/mol
InChI Key: FOEQAVDISWFCSU-UHFFFAOYSA-N
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Description

Fmoc-L-Ala(Bth)-OH is a compound used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to L-alanine, which is further modified with a benzothiazole (Bth) moiety. This compound is valuable in the field of peptide chemistry due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Ala(Bth)-OH typically involves the protection of the amino group of L-alanine with the Fmoc group. This is achieved using Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF). The benzothiazole moiety is then introduced through a coupling reaction with an appropriate benzothiazole derivative under conditions that favor peptide bond formation, such as using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This includes the use of automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Ala(Bth)-OH undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine in DMF.

    Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU and DIPEA.

    Substitution: Introduction of various functional groups at the benzothiazole moiety under specific conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (20-30% by volume) for 1-5 minutes.

    Coupling: HBTU and DIPEA in DMF.

    Substitution: Specific reagents depending on the desired functional group, often under mild conditions to preserve the integrity of the peptide.

Major Products Formed

The major products formed from these reactions include peptides with the this compound residue incorporated at specific positions, as well as deprotected intermediates ready for further coupling reactions.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-L-Ala(Bth)-OH is used in the synthesis of complex peptides and proteins. Its stability and ease of removal make it an ideal protecting group for solid-phase peptide synthesis.

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine

In medicine, peptides containing this compound are investigated for their potential therapeutic applications, including as antimicrobial agents, enzyme inhibitors, and diagnostic tools.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of Fmoc-L-Ala(Bth)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of L-alanine during the synthesis process, preventing unwanted side reactions. The benzothiazole moiety can interact with various molecular targets, depending on the specific peptide sequence and structure. These interactions can influence the biological activity and stability of the synthesized peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Ala-OH: Lacks the benzothiazole moiety, making it less versatile in certain applications.

    Fmoc-L-Lys(Boc)-OH: Contains a tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain, used for different peptide synthesis strategies.

    Fmoc-L-Glu(OtBu)-OH: Contains a tert-butyl ester protecting group on the glutamic acid side chain, used for synthesizing peptides with specific structural features.

Uniqueness

Fmoc-L-Ala(Bth)-OH is unique due to the presence of the benzothiazole moiety, which can introduce specific chemical functionalities and interactions into the synthesized peptides. This makes it particularly useful in applications requiring precise control over peptide structure and function.

Properties

Molecular Formula

C25H20N2O4S

Molecular Weight

444.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H20N2O4S/c28-24(29)21(13-23-26-20-11-5-6-12-22(20)32-23)27-25(30)31-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19,21H,13-14H2,(H,27,30)(H,28,29)

InChI Key

FOEQAVDISWFCSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC5=CC=CC=C5S4)C(=O)O

Origin of Product

United States

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